木替林 14-乙酸酯

描述

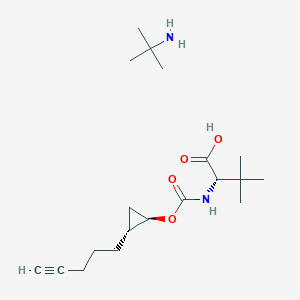

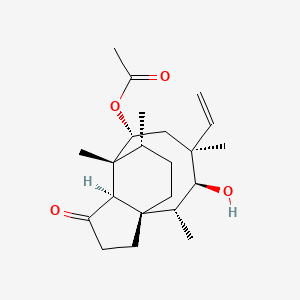

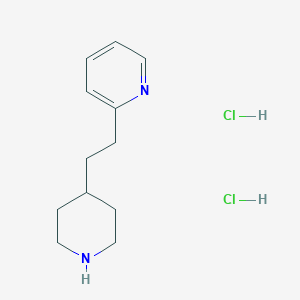

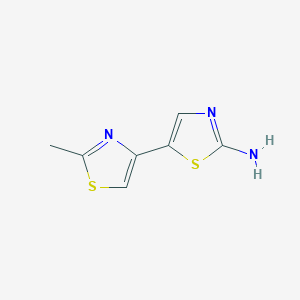

Mutilin 14-Acetate is a compound with the molecular formula C22H34O4 . It is a derivative of Mutilin, which is a natural antibiotic first discovered in the 1950s from an edible mushroom, Pleurotus mutilus . The chemical structure of Mutilin 14-Acetate contains a tricyclic mutilin core that is essential for some of its antimicrobial activity .

Synthesis Analysis

The total synthesis of structurally diverse pleuromutilin antibiotics has been reported . The synthesis is enabled by the serendipitous discovery of a vinylogous Wolff rearrangement, which serves to establish the C9 quaternary centre in the targets, and the development of a highly diastereoselective butynylation of an α-quaternary aldehyde, which forms the C14 secondary alcohol .

Molecular Structure Analysis

The molecular structure of Mutilin 14-Acetate is characterized by a tricyclic mutilin core and a C14 side chain . The molecular weight of Mutilin 14-Acetate is 362.5 g/mol .

Chemical Reactions Analysis

The chemical reactions involved in the biosynthesis of pleuromutilin have been characterized through rational heterologous expression of combinations of pleuromutilin biosynthetic genes in Aspergillus oryzae .

Physical And Chemical Properties Analysis

Mutilin 14-Acetate has a molecular weight of 362.5 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 .

科学研究应用

Medicinal Chemistry

- Summary of the Application : Mutilin 14-Acetate is a derivative of pleuromutilin, which is an antibiotic diterpenoid made by Clitopilus passeckerianus and related fungi . Pleuromutilin’s antibacterial properties rely on the inhibition of protein synthesis by interfering with the peptidyl transferase centre (PTC) of the bacterial ribosome and subsequently preventing the formation of peptide bonds between amino acids .

- Methods of Application or Experimental Procedures : Mutilin 14-tosyloxyacrtate (2) was prepared by pleuromutilin and p-toluene sulfonyl chloride under basic conditions in 78% yield. The pleuromutilin derivatives 3a–h were formed .

- Results or Outcomes : The synthesized derivatives which contained pyrimidine rings, 3a, 3b, and 3f, displayed modest antibacterial activities. Compound 3a, the most active antibacterial agent, displayed rapid bactericidal activity and affected bacterial growth in the same manner as that of tiamulin fumarate .

Antibacterial Activity

- Summary of the Application : Pleuromutilin derivatives have been used to tackle multidrug resistant bacterial infections . The unique antibacterial mechanism of pleuromutilin has stimulated many researchers to modify it to tackle the multidrug resistant bacterial infections .

- Methods of Application or Experimental Procedures : Pleuromutilin derivatives were synthesized by two synthetic procedures under mild reaction conditions and characterized by Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and High Resolution Mass Spectrometer (HRMS) .

- Results or Outcomes : Most of the derivatives with heterocyclic groups at the C-14 side of pleuromutilin exhibited excellent in vitro antibacterial activities against Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus (VRE) in vitro antibacterial activity .

Anti-Methicillin-Resistant Staphylococcus Aureus (MRSA)

- Summary of the Application : A derivative of Mutilin 14-Acetate, 14-O-[(5-ethoxycarbonyl-4,6-dimethylpyrimidine-2-yl) thioacetyl] mutilin (EDT), has shown potent antibacterial activity against MRSA .

- Methods of Application or Experimental Procedures : In vitro antibacterial activity assays were conducted, and EDT exhibited potent antibacterial activity against MRSA isolated from clinics .

- Results or Outcomes : EDT exhibited potent antibacterial activity against MRSA isolated from clinics (minimum inhibitory concentration = 0.0313–0.125 μg/mL), increased post-antibiotic effect (PAE) values, and limited potential for the development of resistance .

In Vivo Efficacy and Toxicity Evaluation

- Summary of the Application : A new pleuromutilin derivative, 14-O-[(2-amino-1,3,4-thiadiazol-5-yl) thioacetyl] mutilin (ATTM), has been synthesized and proved as a potent antibacterial agent .

- Methods of Application or Experimental Procedures : In vitro and in vivo assays were conducted to evaluate the antibacterial activity of ATTM .

- Results or Outcomes : ATTM may serve as a possible lead compound for the development of antibacterial drugs .

Against Methicillin-Resistant Staphylococcus Aureus (MRSA) Isolated from Dairy Farms

- Summary of the Application : A new pleuromutilin derivative, 14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] mutilin (DPTM), has been synthesized and proved as a potent antibacterial agent against MRSA isolated from dairy farms .

- Methods of Application or Experimental Procedures : In vitro evaluation was conducted against MRSA isolated from dairy farms .

- Results or Outcomes : DPTM outperformed tiamulin fumarate, a pleuromutilin drug used for veterinary .

Anti-Inflammatory Activity

- Summary of the Application : Some pleuromutilin derivatives have shown potential anti-inflammatory activity .

- Methods of Application or Experimental Procedures : In vitro and in vivo assays were conducted to evaluate the anti-inflammatory activity of these derivatives .

- Results or Outcomes : The results indicated that some derivatives could reduce the secretion of IL-6 and TNF-α inflammatory cytokines in plasma .

Safety Evaluation

- Summary of the Application : Safety evaluations of pleuromutilin derivatives such as 14-O-[(2-amino-1,3,4-thiadiazol-5-yl) thioacetyl] mutilin (ATTM) have been performed .

- Methods of Application or Experimental Procedures : In an oral single-dose toxicity study, ATTM was orally administered to mice at different doses .

- Results or Outcomes : The 50% lethal dose (LD 50) was calculated to be 2304.4 mg/kg by the Bliss method . The results of the subchronic oral toxicity study in rats showed no mortality, exterior signs of toxicity, or differences in the total weight gain or relative organ weights between the treated groups and control group after administration .

Biosynthesis of Pleuromutilin Congeners

- Summary of the Application : Pleuromutilin congeners have been biosynthesized using an Aspergillus oryzae expression platform .

- Methods of Application or Experimental Procedures : The acetyltransferase Pl-atf adds an acetate group to C-14, giving 14-O-acetylmutilin .

- Results or Outcomes : Three novel pleuromutilin congeners were isolated, and their antimicrobial activity was investigated .

未来方向

属性

IUPAC Name |

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c1-7-20(5)12-17(26-15(4)23)21(6)13(2)8-10-22(14(3)19(20)25)11-9-16(24)18(21)22/h7,13-14,17-19,25H,1,8-12H2,2-6H3/t13-,14+,17-,18+,19+,20-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBKXMIPSJEXGM-MBHDSSBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mutilin 14-Acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(1-methyl-1H-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B1435953.png)

![3-Chloro-2-[2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B1435960.png)